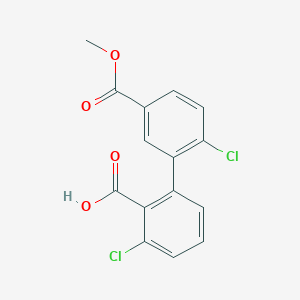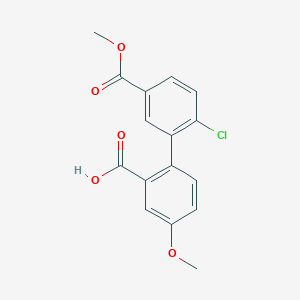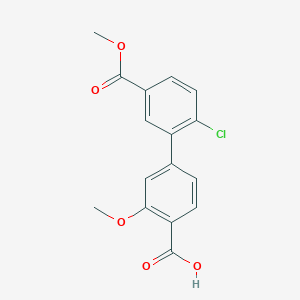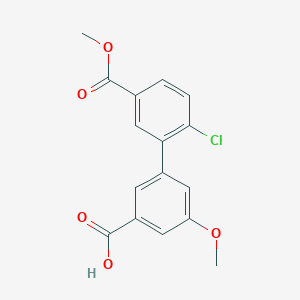
6-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% (6-Cl-2-Cl-5-MCPBA) is a synthetic compound used in laboratory experiments. It is a white crystalline solid with a melting point of 130-132°C and a molecular weight of 302.73 g/mol. 6-Cl-2-Cl-5-MCPBA is used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemistry. This article will provide an overview of 6-Cl-2-Cl-5-MCPBA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
6-Cl-2-Cl-5-MCPBA is used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemistry. It has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory drugs, and antimalarial drugs. It is also used in the synthesis of a variety of organic compounds, including polymers, dyes, and pigments. In addition, 6-Cl-2-Cl-5-MCPBA has been used in the study of biochemical and physiological processes, including enzyme kinetics, signal transduction, and gene expression.
作用机制
The mechanism of action of 6-Cl-2-Cl-5-MCPBA is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. In addition, 6-Cl-2-Cl-5-MCPBA may also act by inhibiting the activity of enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
6-Cl-2-Cl-5-MCPBA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. In addition, 6-Cl-2-Cl-5-MCPBA has been shown to inhibit the activity of enzymes involved in the metabolism of drugs. It has also been shown to have anti-inflammatory, anticonvulsant, and antimalarial activity.
实验室实验的优点和局限性
The use of 6-Cl-2-Cl-5-MCPBA in laboratory experiments has several advantages. It is relatively stable and has a high yield in the synthesis reaction. In addition, it has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water and must be dissolved in organic solvents. In addition, it can be toxic if large amounts are ingested.
未来方向
There are a variety of potential future directions for the use of 6-Cl-2-Cl-5-MCPBA in scientific research. It could be used to study the mechanism of action of other drugs, as well as to synthesize new drugs. In addition, it could be used to study the biochemical and physiological effects of other compounds, as well as to synthesize new organic compounds. Finally, it could be used to study the effects of environmental pollutants, as well as to develop new methods for the synthesis of polymers, dyes, and pigments.
合成方法
6-Cl-2-Cl-5-MCPBA is synthesized via a two-step reaction. The first step involves the reaction of 2-chloro-5-methoxycarbonylphenylbenzoic acid with thionyl chloride to form the corresponding anhydride. The second step involves the reaction of the anhydride with 6-chloro-benzoic acid to form 6-Cl-2-Cl-5-MCPBA. The overall yield of the reaction is typically greater than 95%.
属性
IUPAC Name |
2-chloro-6-(2-chloro-5-methoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O4/c1-21-15(20)8-5-6-11(16)10(7-8)9-3-2-4-12(17)13(9)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZYQOYASYAMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691989 |
Source


|
| Record name | 2',3-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-chloro-5-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261940-04-8 |
Source


|
| Record name | 2',3-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6410644.png)












